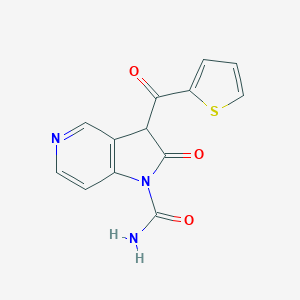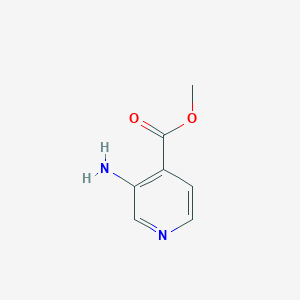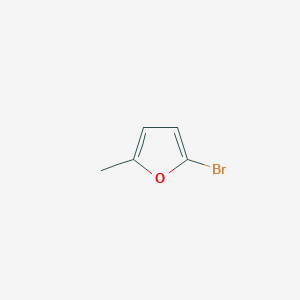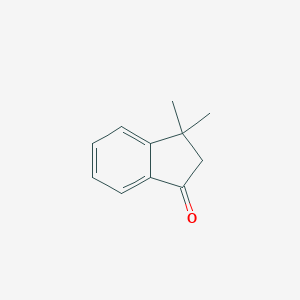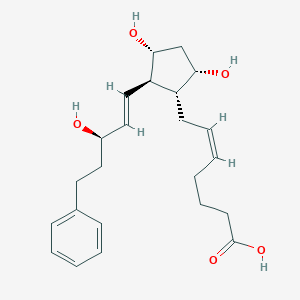
15(R)-17-Phenyl trinor prostaglandin F2alpha
描述
The compound 15(R)-17-Phenyl trinor prostaglandin F2alpha is a synthetic analog of prostaglandin F2alpha, which has been studied for its potential as an antiglaucoma agent. It is one of the epimers of phenyl substituted analogs of prostaglandin F2alpha, with the 15S-derivatives generally being more active than the 15R-epimers. These derivatives have been shown to lower intraocular pressure (IOP) with fewer side effects when substituted with an acetyl group in the benzene ring, and the introduction of substituents in the benzene ring can change the activity profile of the compound .
Synthesis Analysis
The synthesis of 15(R)-17-Phenyl trinor prostaglandin F2alpha involves creating derivatives of 17-phenyl-18,19,20-trinorprostaglandin F2 alpha isopropyl ester. The process includes the synthesis of both 15R and 15S epimers and the evaluation of their biological activities. The synthesis methods have been tailored to produce compounds with specific substitutions that can modulate the side effect profile and enhance the desired IOP-lowering effects .
Molecular Structure Analysis
The molecular structure of 15(R)-17-Phenyl trinor prostaglandin F2alpha includes a phenyl group substitution, which has been found to increase both the affinity for the prostaglandin F2 receptor and the luteolytic activity in vivo. This structural modification is significant as it enhances the biological activity of the compound compared to the natural prostaglandin F2alpha .
Chemical Reactions Analysis
The chemical reactions involving 15(R)-17-Phenyl trinor prostaglandin F2alpha include its interactions with prostaglandin receptors and its metabolism in biological systems. The dissociation constants for the interactions between prostaglandin analogues and the prostaglandin F2 receptor have been determined, and the rates of metabolism by 15-hydroxyprostaglandin dehydrogenase have been compared to their antifertility potencies . Additionally, the metabolism of the compound has been studied in both Cynomolgus monkeys and humans, revealing the main urinary metabolites and providing insights into the half-life of the compound in circulation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 15(R)-17-Phenyl trinor prostaglandin F2alpha are influenced by its structural modifications. The introduction of a phenyl group and other substituents affects its binding affinity, metabolic stability, and biological activity. These properties are crucial for its potential therapeutic applications, such as lowering IOP in glaucoma patients. The compound's ability to contract the cat iris sphincter muscle in vitro and its effects on IOP in animal models have been assessed, demonstrating its functional properties related to its chemical structure .
科学研究应用
Overview of Prostaglandins in Reproductive Health
Prostaglandins, including 15(R)-17-Phenyl trinor prostaglandin F2alpha, play a crucial role in various physiological and pathological conditions within the reproductive system. Their applications span across obstetrics and gynecology, particularly in managing labor induction, abortion, and pregnancy-related complications. Research highlights the efficacy of prostaglandins E2 and F2alpha in inducing labor near term, emphasizing their importance in clinical obstetrics (Singh Ej & Zuspan Fp, 1974; E. J. Singh & F. Zuspan, 1974).
Prostaglandins in Animal Reproduction
In veterinary medicine, prostaglandins such as prostaglandin F2α and its derivatives have been extensively studied for their roles in the reproductive cycles of domestic animals. For instance, in non-pregnant cyclic mares, PGF2α is instrumental in the regression of the corpus luteum, while in pregnant mares, it plays a significant role in initiating labor (Peter Daels et al., 2010).
Prostaglandins and Ovulation
In the context of ovulation, prostaglandin E2 (PGE2) has been identified as a critical intrafollicular regulator. Disruption in the synthesis, metabolism, or transport of PGE2 can affect ovulation rates, offering potential contraceptive strategies. This insight underpins research into novel contraceptive options and therapeutic strategies for women (D. Duffy, 2015).
Prostaglandins and Inflammation
Prostaglandins also have a role in inflammation and the immune response, with specific focus on their derivates and effects on lipid signaling and inflammatory pathways. This research extends into the realm of dietary influences on prostaglandin production and the potential therapeutic benefits for inflammation, cancer, and vascular disorders (C. Serhan et al., 2000).
Therapeutic Applications Beyond Reproduction
Prostaglandin F2α analogs have found applications beyond reproductive health, such as in the treatment of glaucoma, highlighting the versatility and potential of prostaglandin derivatives in clinical medicine. These applications underscore the ongoing research and development in targeting prostaglandin receptors for therapeutic interventions (A. Matsou & E. Anastasopoulos, 2018).
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHIZGZVLHBQZ-MTDOSWCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15(R)-17-Phenyl trinor prostaglandin F2alpha | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



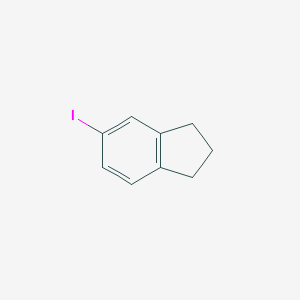
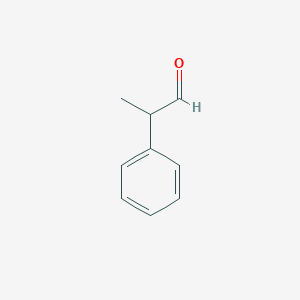
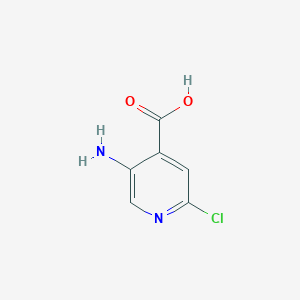
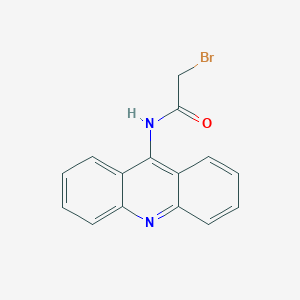
![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)
![(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one](/img/structure/B145482.png)
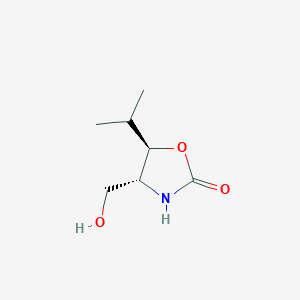
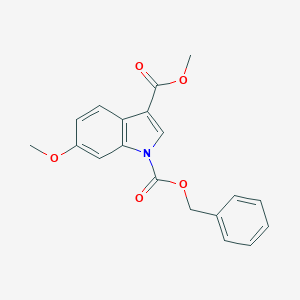
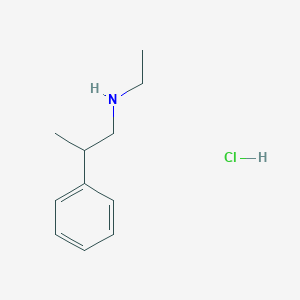
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)
